![molecular formula C36H26 B14745640 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene CAS No. 5080-61-5](/img/structure/B14745640.png)
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene is a complex organic compound characterized by its multiple phenyl groups. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems.
Méthodes De Préparation
The synthesis of 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Applications De Recherche Scientifique
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved can include signal transduction mechanisms where the compound modulates the activity of proteins involved in cellular signaling .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene can be compared with other similar aromatic compounds:
Biphenyl: Consists of two phenyl groups connected by a single bond. It is simpler and less sterically hindered compared to this compound.
Terphenyl: Contains three phenyl groups connected linearly. It shares some structural similarities but lacks the complexity of the four-phenyl system.
Para-Quaterphenyl: Consists of four phenyl groups connected in a linear fashion.
This compound stands out due to its unique structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
5080-61-5 |
|---|---|
Formule moléculaire |
C36H26 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
1-phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C36H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)33-15-7-9-17-35(33)36-18-10-8-16-34(36)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H |
Clé InChI |
YPDFFIAAXRWYAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

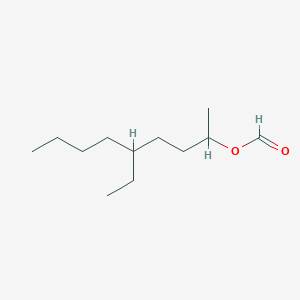
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
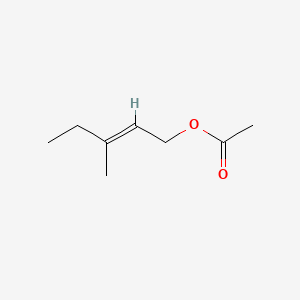
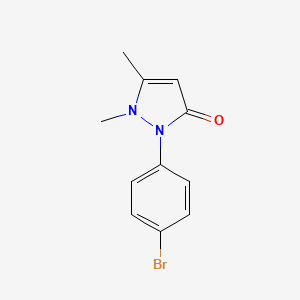
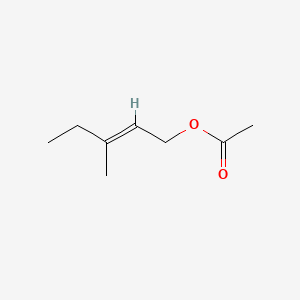
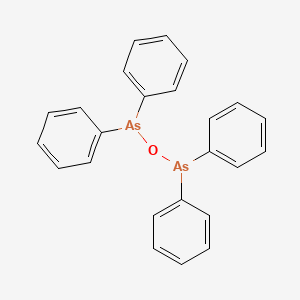

![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

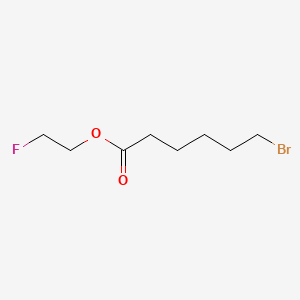
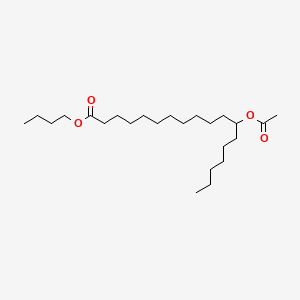
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
